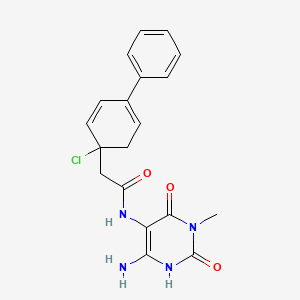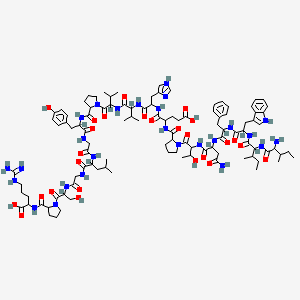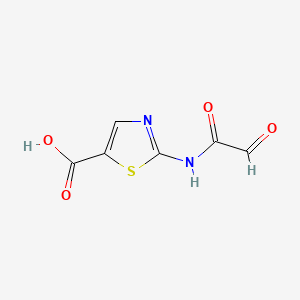
2-(Oxaldehydoylamino)-1,3-thiazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Oxaldehydoylamino)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, known for its aromatic properties and significant biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxaldehydoylamino)-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thioamides with α-haloketones, leading to the formation of the thiazole ring. The reaction conditions often require the presence of a base, such as potassium carbonate, and a solvent like methanol or ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques, such as crystallization and chromatography, to ensure the compound meets the required standards for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Oxaldehydoylamino)-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents, such as N-bromosuccinimide (NBS), and nucleophiles, like amines or thiols, are frequently employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Applications De Recherche Scientifique
2-(Oxaldehydoylamino)-1,3-thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex thiazole derivatives with potential pharmaceutical applications.
Mécanisme D'action
The mechanism of action of 2-(Oxaldehydoylamino)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the enzyme’s active site, preventing the oxidation of hypoxanthine to uric acid. This inhibition can reduce uric acid levels in the body, making it a potential treatment for gout . The compound’s ability to interact with various enzymes and receptors also underlies its antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
- Thiazole-4-carboxylic acid
- Thiazole-2-carboxylic acid
- 2-Aminothiazole-5-carboxylic acid
Comparison: 2-(Oxaldehydoylamino)-1,3-thiazole-5-carboxylic acid is unique due to its specific functional groups, which confer distinct biological activities. Compared to thiazole-4-carboxylic acid and thiazole-2-carboxylic acid, the presence of the oxoacetamido group enhances its enzyme inhibitory properties. Additionally, the compound’s structure allows for various chemical modifications, making it a versatile scaffold for drug development .
Propriétés
Numéro CAS |
172481-16-2 |
|---|---|
Formule moléculaire |
C6H4N2O4S |
Poids moléculaire |
200.168 |
Nom IUPAC |
2-(oxaldehydoylamino)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C6H4N2O4S/c9-2-4(10)8-6-7-1-3(13-6)5(11)12/h1-2H,(H,11,12)(H,7,8,10) |
Clé InChI |
VOOFZRKNWNMYEC-UHFFFAOYSA-N |
SMILES |
C1=C(SC(=N1)NC(=O)C=O)C(=O)O |
Synonymes |
5-Thiazolecarboxylicacid,2-[(oxoacetyl)amino]-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


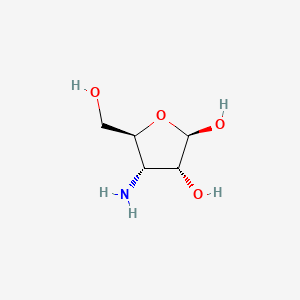
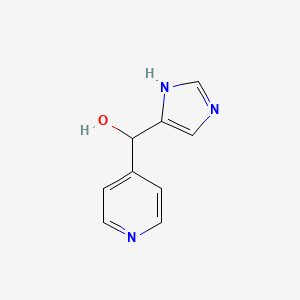

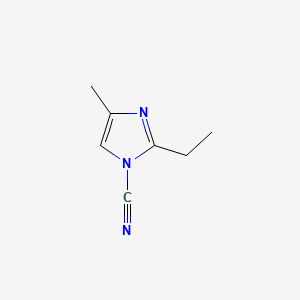
![(3aR,6aS)-3,3-difluoro-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-one](/img/structure/B575311.png)

![[1,1-Biphenyl]-4-carboxylic acid,2,6-dihydroxy-](/img/structure/B575320.png)
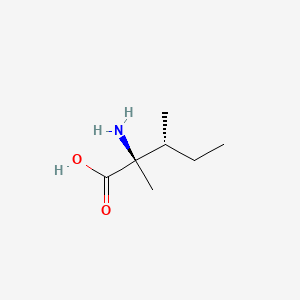
![Methyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate](/img/structure/B575323.png)
